molecular formula C16H28N4O B11191334 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B11191334
M. Wt: 292.42 g/mol
InChI Key: ACHOSXWMGHKUFZ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a piperazine ring substituted with an ethyl group, a methyl group on the pyrimidine ring, and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Alkylation: The 3-methylbutyl side chain can be introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-ethylpiperazin-1-yl)-6-methyl-5-(2-methylbutyl)pyrimidin-4(3H)-one: Similar structure with a different alkyl side chain.

Uniqueness

2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H28N4O

Molecular Weight

292.42 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H28N4O/c1-5-19-8-10-20(11-9-19)16-17-13(4)14(15(21)18-16)7-6-12(2)3/h12H,5-11H2,1-4H3,(H,17,18,21)

InChI Key

ACHOSXWMGHKUFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CCC(C)C)C

Origin of Product

United States

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